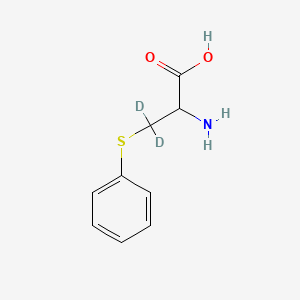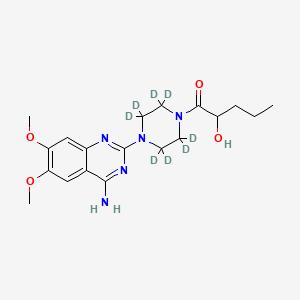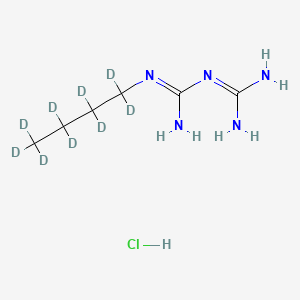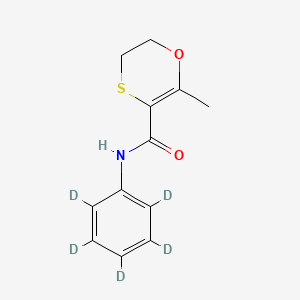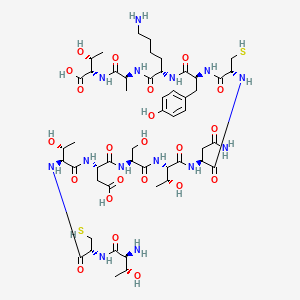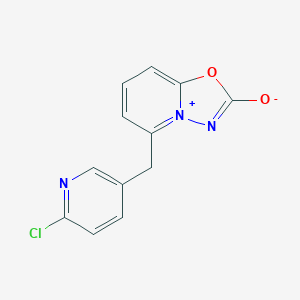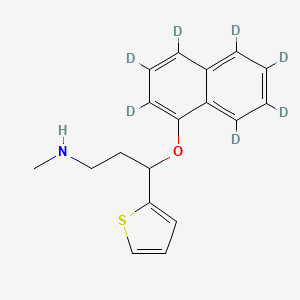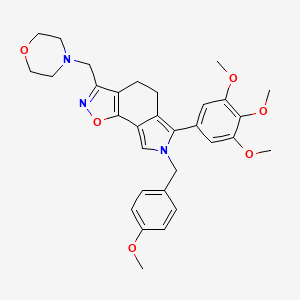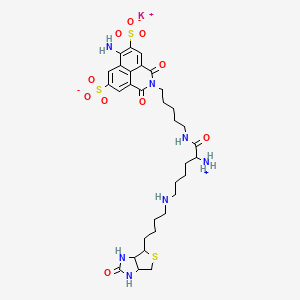
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of (S)-|A,|A-Diphenylprolinol, a chiral secondary amine. The compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The deuterium labeling (d10) enhances its utility in mechanistic studies and NMR spectroscopy by providing distinct isotopic signatures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-|A,|A-Diphenylprolinol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the deuteration step and automated crystallization techniques for the hydrochloride formation.
化学反应分析
Types of Reactions
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or primary amines.
科学研究应用
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The deuterium atoms provide unique isotopic signatures that facilitate the study of reaction mechanisms using NMR spectroscopy. The compound’s chiral nature allows it to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.
相似化合物的比较
Similar Compounds
(S)-|A,|A-Diphenylprolinol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
®-|A,|A-Diphenylprolinol: The enantiomer of (S)-|A,|A-Diphenylprolinol, used in asymmetric synthesis to produce opposite enantiomers.
(S)-|A,|A-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
The uniqueness of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) lies in its deuterium labeling, which enhances its utility in mechanistic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct isotopic signatures, making it easier to track the compound in complex reaction mixtures and study its behavior in various chemical processes.
属性
分子式 |
C17H20ClNO |
|---|---|
分子量 |
299.9 g/mol |
IUPAC 名称 |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI 键 |
XYSYRXOJSOXZPT-CVACLNASSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
规范 SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Glu4]-Oxytocin](/img/structure/B12413330.png)
